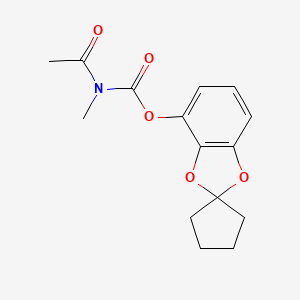
Carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-yl ester is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-yl ester typically involves multiple steps. The process begins with the preparation of the spiro(1,3-benzodioxole-2,1’-cyclopentan) core, followed by the introduction of the carbamic acid ester group. Common reagents used in these reactions include acetyl chloride, methylamine, and various catalysts to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-yl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-yl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-yl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s spiro structure allows it to fit into unique binding sites, enhancing its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine
- **Cyclobutanecarboxylic acid [2-oxo-2-(5-spiro[1,3-benzodioxole-2,1’-cyclopentane]ylamino)
Properties
CAS No. |
40374-17-2 |
|---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
spiro[1,3-benzodioxole-2,1'-cyclopentane]-4-yl N-acetyl-N-methylcarbamate |
InChI |
InChI=1S/C15H17NO5/c1-10(17)16(2)14(18)19-11-6-5-7-12-13(11)21-15(20-12)8-3-4-9-15/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
JLDSAEKNILZWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(=O)OC1=CC=CC2=C1OC3(O2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















